6-Bromo-2-[5-(2,4-dichlorophenyl)furan-2-yl]-3-methylquinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-[5-(2,4-dichlorophenyl)furan-2-yl]-3-methylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with bromine, dichlorophenyl, furan, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[5-(2,4-dichlorophenyl)furan-2-yl]-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position.
Furan Ring Introduction: The furan ring is introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the furan is coupled with the brominated quinoline in the presence of a palladium catalyst.
Dichlorophenyl Substitution: The dichlorophenyl group is introduced via another coupling reaction, such as a Heck reaction, where the furan-substituted quinoline is reacted with a dichlorophenyl halide.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[5-(2,4-dichlorophenyl)furan-2-yl]-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain substituents.
Substitution: The bromine and dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of quinoline derivatives with different substituents.
Scientific Research Applications
6-Bromo-2-[5-(2,4-dichlorophenyl)furan-2-yl]-3-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[5-(2,4-dichlorophenyl)furan-2-yl]-3-methylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid: Lacks the methyl group at the 3-position.
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-3-methylquinoline-4-carboxylic acid: Lacks the bromine atom at the 6-position.
6-Bromo-2-[5-(2,4-dichlorophenyl)furan-2-yl]-3-methylquinoline: Lacks the carboxylic acid group.
Uniqueness
The presence of both the bromine and dichlorophenyl groups, along with the furan ring and carboxylic acid, makes 6-Bromo-2-[5-(2,4-dichlorophenyl)furan-2-yl]-3-methylquinoline-4-carboxylic acid unique. These substituents contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
6-bromo-2-[5-(2,4-dichlorophenyl)furan-2-yl]-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrCl2NO3/c1-10-19(21(26)27)14-8-11(22)2-5-16(14)25-20(10)18-7-6-17(28-18)13-4-3-12(23)9-15(13)24/h2-9H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPJGANTXBESOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrCl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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